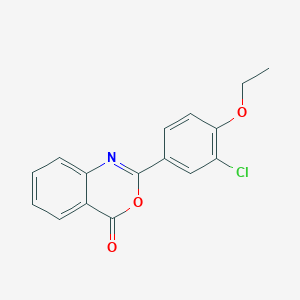![molecular formula C22H20Cl2N2O4S B303114 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide](/img/structure/B303114.png)
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a sulfanyl linkage, and a dioxo-isoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves multiple steps. One of the key intermediates is 2,6-dichlorobenzyl bromide, which can be prepared through the selective benzylic bromination of 2,6-dichlorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) in a microchannel reactor under light irradiation . This intermediate is then reacted with other reagents to form the final compound. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic purposes.
Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group may bind to certain enzymes or receptors, while the sulfanyl linkage and dioxo-isoindoline moiety could modulate its activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide include:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C22H20Cl2N2O4S |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c23-18-4-1-5-19(24)17(18)11-31-12-20(27)25-13-6-7-15-16(9-13)22(29)26(21(15)28)10-14-3-2-8-30-14/h1,4-7,9,14H,2-3,8,10-12H2,(H,25,27) |
Clé InChI |
SOCQXQXLPSYUBQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl |
SMILES canonique |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)




![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)
![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

